molecular formula C8H9ClO3 B1280201 Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate CAS No. 34878-06-3

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Cat. No. B1280201
CAS RN: 34878-06-3
M. Wt: 188.61 g/mol
InChI Key: ZWGFYPNKQGNYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is a derivative of 5-(chloromethyl)furfural (CMF), a platform chemical with a rich derivative chemistry that is accessible from cellulosic biomass. CMF and its derivatives, such as the methyl ester , are important due to their potential applications in producing biofuels, renewable polymers, and various specialty chemicals .

Synthesis Analysis

The synthesis of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, which are closely related to methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, can be achieved by treating precursor aldehydes like CMF with tert-butyl hypochlorite. This reagent is prepared from commercial bleach and tert-butanol, offering a high-yield and cost-effective route for producing such derivatives . Additionally, the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate, a similar compound, has been demonstrated to expand the derivative scope of CMF, indicating the versatility of these furan derivatives in synthetic chemistry .

Molecular Structure Analysis

While the specific molecular structure analysis of methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is not directly provided, related compounds have been studied. For instance, the crystal structure, spectral analysis, and thermal stability of a structurally similar compound, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, have been thoroughly investigated, highlighting the importance of such analyses in understanding the properties and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of CMF derivatives is quite rich. For example, ethyl 5-(chloromethyl)furan-2-carboxylate can undergo electrochemical reduction to form different products depending on the quenching agent used, such as carbon dioxide or hydrogen ion . Similarly, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, another related compound, shows diverse reactivity, including alkylation and elimination reactions, under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of CMF derivatives are influenced by their functional groups and molecular structure. For instance, the stability of CMF under acidic conditions and its lipophilicity are key factors that facilitate its isolation from biomass and contribute to its practicality in industrial applications . The thermal stability of related compounds, as well as their spectral properties, are also crucial for their potential use in various applications, such as the synthesis of metal chelates or as analytical standards in chromatographic methods .

Scientific Research Applications

  • Electrochemical Applications : Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate derivatives, like ethyl 5-(chloromethyl)furan-2-carboxylate, undergo electrochemical reduction to produce different furan derivatives, expanding their use as biobased platform molecules (Ling et al., 2022).

  • Reactions with Nucleophilic Reagents : Various derivatives of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, such as ethyl 5-isobutyl-2-methylfuran-3-carboxylate, have specific reaction behaviors when treated with nucleophilic reagents like trimethyl phosphite and sodium diethyl phosphite, resulting in a range of products and demonstrating the compound's versatility in organic synthesis (Pevzner, 2003).

  • Synthesis of Halomethyl Derivatives : Studies on halomethyl derivatives of 5-tert-butylfuran-2-carboxylic acid, including 4-chloromethyl and 4-(diethoxyphosphorylmethyl)-3-methylfuran-2-carboxylates, highlight the effective synthesis and reactions of these compounds with secondary amines and nucleophiles, underlining their potential in organic chemistry (Pevzner, 2003).

  • Ring Expansion and Rearrangement : Research shows that Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be rearranged to produce different derivatives, illustrating the compound's potential in creating diverse chemical structures (Bullock et al., 1972).

  • Production of Acid Chloride Derivatives : 5-(Chloromethyl)furan-2-carbonyl chloride, a derivative, can be produced from biomass-derived precursors, showcasing an environmentally friendly approach to synthesizing useful intermediates for biofuel and polymer production (Dutta et al., 2015).

Safety And Hazards

This compound should be handled with caution. It can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal exposure are unclear . It is recommended to avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGFYPNKQGNYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494349
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

CAS RN

34878-06-3
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.